Product packaging for Magnesium ionophore VI(Cat. No.:CAS No. 151058-38-7)

Magnesium ionophore VI

Cat. No.: B125069
CAS No.: 151058-38-7
M. Wt: 1033.5 g/mol
InChI Key: ODMHCQNFQKBJOO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Historical Evolution of Magnesium Ionophore VI Development and its Predecessors

The development of this compound, also known as ETH 5506, was the culmination of decades of research aimed at creating highly selective tools for detecting magnesium ions in complex biological environments. researchgate.net The quest for such ionophores was driven by the critical need to understand the intricate roles of magnesium in cellular physiology and disease.

Early efforts in the development of magnesium-selective ionophores produced compounds with limited selectivity, often showing significant interference from other divalent cations, particularly calcium (Ca²⁺). The evolution of these synthetic molecules has been a story of incremental improvements in design and synthesis. One of the key advancements was the move towards tripodal malonyl diamide (B1670390) derivatives and dipodal malonyl diamide derivatives of diazacrown ethers, which proved to be effective structural frameworks for selectively binding Mg²⁺. ethz.ch

The progression of magnesium ionophores can be seen through the development of several predecessors to this compound. Early examples include Magnesium Ionophore I (ETH 1117) and Magnesium Ionophore II (ETH 5214). sigmaaldrich.com While representing important steps forward, these earlier ionophores did not possess the high selectivity required for accurate measurements in biological fluids like blood serum, where calcium is present at significantly higher concentrations. sigmaaldrich.com

Subsequent developments led to Magnesium Ionophore IV (ETH 7025), which offered improved selectivity over its predecessors. sigmaaldrich.com However, the breakthrough came with the synthesis of this compound (ETH 5506). sigmaaldrich.come-bookshelf.de This compound, a 1,3,5-Tris[10-(1-adamantyl)-7,9-dioxo-6,10-diazaundecyl]benzene, exhibited a significantly higher preference for Mg²⁺ over Ca²⁺ and other physiologically relevant cations like sodium (Na⁺) and potassium (K⁺). sigmaaldrich.com This high selectivity made it possible for the first time to reliably measure free magnesium ion concentrations in clinical and research settings. researchgate.nete-bookshelf.de

The following table provides a comparative overview of the selectivity of this compound and some of its predecessors. The selectivity coefficient (log K) indicates the preference of the ionophore for magnesium over another ion; a more negative value signifies greater selectivity for Mg²⁺.

IonophoreSelectivity Coefficient (log KMg,Ca)Selectivity Coefficient (log KMg,Na)Selectivity Coefficient (log KMg,K)
Magnesium Ionophore IV (ETH 7025) -1.2Not widely reportedNot widely reported
This compound (ETH 5506) -1.9-3.9-3.3

This table is based on data from available research and may vary slightly depending on the experimental conditions.

Significance of Magnesium Ion Homeostasis in Biological Systems and Disease States

Magnesium is the second most abundant intracellular cation and plays a fundamental role in a vast array of physiological processes. nih.govphysiology.org Its importance is underscored by its involvement as a cofactor in over 600 enzymatic reactions, including those central to energy metabolism, such as the synthesis and utilization of adenosine (B11128) triphosphate (ATP). physiology.orgmdpi.com Magnesium is also essential for the synthesis of DNA and RNA, protein synthesis, and maintaining the stability of cellular membranes. mdpi.comresearchgate.net

The maintenance of magnesium homeostasis, the balance of magnesium levels in the body, is critical for normal cellular function. mdpi.commdpi.com This delicate balance is primarily regulated by the interplay between intestinal absorption, bone storage, and renal excretion. mdpi.com Within cells, a complex network of transporters, including the transient receptor potential melastatin type 6 and 7 (TRPM6 and TRPM7) channels, controls the influx and efflux of magnesium ions. mdpi.com

Disruptions in magnesium homeostasis can have profound consequences for human health and have been implicated in a wide range of diseases. physiology.org A state of low magnesium, or hypomagnesemia, can arise from various factors, including inadequate dietary intake and the use of certain medications. physiology.org

Cardiovascular Disease: Magnesium plays a crucial role in cardiovascular health by influencing myocardial metabolism, regulating vascular tone, and modulating the electrical activity of the heart. mdpi.combmj.com Magnesium deficiency has been linked to an increased risk of hypertension, atherosclerosis, cardiac arrhythmias, and sudden cardiac death. bmj.com It can contribute to endothelial dysfunction, a key factor in the development of atherosclerosis. bmj.com

Neurological Disorders: In the nervous system, magnesium is vital for nerve transmission and neuromuscular conduction. bohrium.comcapes.gov.brnih.gov It acts as a natural antagonist to the N-methyl-D-aspartate (NMDA) receptor, protecting against excitotoxicity, a process of neuronal damage caused by excessive stimulation that is implicated in numerous neurological conditions. bohrium.comnih.gov Consequently, altered magnesium levels have been associated with a variety of neurological disorders, including:

Migraine: Low magnesium levels have been observed in migraine sufferers, and magnesium supplementation has been explored as a preventive and therapeutic strategy. bohrium.comcapes.gov.br

Stroke: Magnesium's role in regulating vascular function and protecting against excitotoxicity suggests a potential protective effect against stroke. nih.gov

Depression and Anxiety: There is emerging evidence for the role of magnesium in mood regulation, with some studies suggesting a link between low magnesium and an increased risk of depression and anxiety. bohrium.comcapes.gov.br

Chronic Pain: By blocking NMDA receptors, magnesium may help to reduce the central sensitization associated with chronic pain conditions. bohrium.comcapes.gov.br

The following table summarizes the key biological roles of magnesium and the associated disease states linked to its imbalance.

Biological Role of MagnesiumAssociated Disease States with Imbalance
Enzyme Cofactor (over 600 reactions) Metabolic syndrome, Type 2 Diabetes
Energy Metabolism (ATP synthesis) Chronic fatigue, Muscle weakness
Nerve Transmission & Neuromuscular Conduction Migraines, Seizures, Muscle cramps
Cardiovascular Function Hypertension, Arrhythmias, Atherosclerosis
DNA and RNA Synthesis Impaired cellular growth and repair
Bone Development Osteoporosis

Fundamental Role of Synthetic Ionophores in Magnesium Research

Synthetic ionophores, like this compound, are lipid-soluble molecules that are designed to selectively bind and transport ions across biological and artificial membranes. wikipedia.org Their fundamental mechanism of action involves encapsulating the target ion within a lipophilic (fat-loving) exterior, effectively shielding its charge and allowing the complex to diffuse across the hydrophobic (water-repelling) core of a lipid bilayer.

The development of synthetic ionophores has revolutionized the study of ion transport and homeostasis for several key reasons:

High Selectivity: Unlike many naturally occurring ionophores that may transport multiple ions, synthetic ionophores like this compound can be engineered for exceptional selectivity. annualreviews.org This allows researchers to study the effects of a specific ion, in this case, magnesium, without the confounding influence of other cations.

Controlled Ion Transport: Synthetic ionophores provide a means to manipulate the concentration of specific ions within cells or cellular compartments in a controlled manner. This is invaluable for investigating the downstream effects of changes in ion concentration on cellular processes, such as signaling pathways and enzyme activity.

Applications in Ion-Selective Electrodes (ISEs): A primary application of this compound is in the fabrication of ion-selective electrodes. researchgate.net These sensors are crucial for the real-time measurement of free magnesium ion concentrations in a variety of samples, including whole blood, serum, and intracellular fluids. ethz.ch The high selectivity of the ionophore is what enables the electrode to accurately distinguish magnesium from other ions.

Advancing Our Understanding of Magnesium's Role: By enabling precise measurement and manipulation of magnesium levels, synthetic ionophores have been instrumental in elucidating the complex roles of this ion in health and disease. Research utilizing these tools has provided critical insights into magnesium-dependent enzymatic reactions, the regulation of ion channels, and the pathophysiology of cardiovascular and neurological disorders.

In essence, synthetic ionophores act as molecular tools that bridge the gap between the aqueous environment where ions reside and the lipid environment of cell membranes, providing a powerful method for both measuring and modulating ion concentrations in biological research.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C63H96N6O6 B125069 Magnesium ionophore VI CAS No. 151058-38-7

Properties

IUPAC Name

N'-(1-adamantyl)-N-[5-[3,5-bis[5-[[3-[1-adamantyl(methyl)amino]-3-oxopropanoyl]amino]pentyl]phenyl]pentyl]-N'-methylpropanediamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C63H96N6O6/c1-67(61-34-46-22-47(35-61)24-48(23-46)36-61)58(73)31-55(70)64-16-10-4-7-13-43-19-44(14-8-5-11-17-65-56(71)32-59(74)68(2)62-37-49-25-50(38-62)27-51(26-49)39-62)21-45(20-43)15-9-6-12-18-66-57(72)33-60(75)69(3)63-40-52-28-53(41-63)30-54(29-52)42-63/h19-21,46-54H,4-18,22-42H2,1-3H3,(H,64,70)(H,65,71)(H,66,72)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ODMHCQNFQKBJOO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C(=O)CC(=O)NCCCCCC1=CC(=CC(=C1)CCCCCNC(=O)CC(=O)N(C)C23CC4CC(C2)CC(C4)C3)CCCCCNC(=O)CC(=O)N(C)C56CC7CC(C5)CC(C7)C6)C89CC1CC(C8)CC(C1)C9
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C63H96N6O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70395137
Record name Magnesium ionophore VI
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70395137
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

1033.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

151058-38-7
Record name Magnesium ionophore VI
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70395137
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis and Molecular Architecture of Magnesium Ionophore Vi

Synthetic Methodologies and Chemical Derivatization of Magnesium Ionophore VI

The synthesis would logically commence with the preparation of the central scaffold, a 1,3,5-trisubstituted benzene (B151609) derivative. A common precursor for such structures is 1,3,5-tris(aminomethyl)benzene or its derivatives. researchgate.net This central hub is then coupled with the malondiamide side chains.

The malondiamide units themselves are derivatized with adamantyl groups. The synthesis of the N,N'-di(1-adamantyl)malonamide portion would likely involve the reaction of a malonic acid derivative with 1-aminoadamantane. sciforum.net The final step would be the coupling of these adamantyl-derivatized malonamide (B141969) arms to the central 1,3,5-tris(aminoethyl)benzene core through amide bond formation.

Key Synthetic Intermediates:

Intermediate CompoundRole in Synthesis
1,3,5-Tris(aminomethyl)benzeneCentral scaffold providing three points of attachment.
Malonic acid derivativeBackbone of the chelating arms.
1-AminoadamantaneProvides the bulky, lipophilic adamantyl groups.

Structural Characteristics and Their Functional Implications in Ion Recognition

The remarkable selectivity of this compound for Mg²⁺ is a direct consequence of its meticulously designed three-dimensional architecture. Several key structural features work in concert to achieve this ion recognition.

Adamantylamide Derivatives and Benzene Core Integration

The integration of a rigid benzene core serves as a preorganizing platform, positioning the three malondiamide arms in a specific spatial arrangement that is conducive to encapsulating a cation. This preorganization minimizes the entropic penalty upon ion binding, thereby enhancing the stability of the resulting complex.

Tris(malondiamide) Architecture and Proposed Octahedral Complexation with Mg²⁺

The core of the ionophore's chelating ability lies in its tris(malondiamide) architecture. Each of the three arms contains two carbonyl oxygen atoms from the malonamide group, which act as Lewis basic sites for coordinating with the magnesium ion.

It is proposed that this compound forms a 1:1 complex with Mg²⁺, wrapping around the cation to form an octahedral coordination geometry. researchgate.net In this arrangement, the six carbonyl oxygen atoms from the three malondiamide arms would occupy the vertices of the octahedron, with the Mg²⁺ ion situated at the center. This type of encapsulation effectively shields the charge of the magnesium ion, facilitating its transport across lipophilic membranes. The specific size of the cavity created by the three arms is optimized to selectively accommodate the ionic radius of Mg²⁺ over other biologically relevant cations such as Ca²⁺, Na⁺, and K⁺.

Potentiometric Selectivity of this compound

The efficacy of an ionophore is quantified by its selectivity coefficients, which indicate its preference for the target ion over other interfering ions. For this compound, the selectivity for magnesium over calcium and potassium is particularly noteworthy.

Interfering IonLogarithmic Selectivity Coefficient (log KPotMg,X)
Calcium (Ca²⁺)-1.9 researchgate.net
Potassium (K⁺)-3.7 researchgate.net

These negative logarithmic values indicate a high preference for Mg²⁺ over both Ca²⁺ and K⁺, making this compound a valuable tool for the accurate measurement of magnesium levels in complex biological samples where these other ions are also present. researchgate.net

Ion Selectivity Mechanisms and Performance Evaluation of Magnesium Ionophore Vi

Elucidation of Ion Selectivity Principles in Neutral Carrier Ionophores

Neutral carrier ionophores, including Magnesium Ionophore VI, operate by selectively complexing with a target ion and facilitating its transport across a hydrophobic membrane, a principle widely used in ion-selective electrodes (ISEs). The selectivity of these molecules is a multifaceted phenomenon governed by the thermodynamics of complex formation. A primary determinant is the creation of a three-dimensional cavity by the ionophore, which is lined with donor atoms that coordinate with the cation. In the case of this compound, these are the oxygen atoms of the amide groups.

For an ionophore to be selective, it must provide a more energetically favorable coordination environment for the target ion than the hydration shell of water molecules that surrounds the ion in an aqueous solution. The ionophore must effectively strip away this hydration sphere and form a stable complex. The selectivity for one cation over another is determined by the differences in the Gibbs free energy of this transfer process from the aqueous phase to the ionophore within the membrane.

The stoichiometry of the ion-ionophore complex is also a crucial factor. It has been shown that tris(malondiamide) ionophores, such as this compound, form well-defined 1:1 complexes with magnesium ions. researchgate.net This stoichiometry allows for the creation of a symmetric and stable octahedral coordination environment that is highly specific to the electronic and steric requirements of Mg²⁺.

Quantitative Assessment of this compound Selectivity Coefficients

The efficacy of an ionophore is measured by its potentiometric selectivity coefficients (log KpotMg,J). This value quantifies the preference of the ionophore for the primary ion (Mg²⁺) over an interfering ion (J). A more negative value indicates a higher degree of selectivity for magnesium.

Comparative Selectivity Against Physiologically Relevant Cations (Ca²⁺, Na⁺, K⁺, H⁺)

This compound demonstrates a high degree of selectivity for Mg²⁺ over other cations that are commonly found in biological systems, such as calcium (Ca²⁺), sodium (Na⁺), and potassium (K⁺). It is important to note that the reported values for selectivity coefficients can show some variation across different scientific studies, which can be attributed to differences in experimental conditions and measurement techniques. While extensive data is available for its selectivity against key metal cations, specific quantitative data for its selectivity against protons (H⁺) is not as widely reported in the literature.

Interactive Data Table: Potentiometric Selectivity Coefficients (log KpotMg,J) of this compound

Interfering Ion (J) log KpotMg,J (Source 1) log KpotMg,J (Source 2) log KpotMg,J (Source 3)
Ca²⁺ -1.8 researchgate.net -1.9 -2.77 researchgate.net
Na⁺ -4.1 researchgate.net - -3.46 researchgate.net
K⁺ -2.9 researchgate.net -3.7 -2.24 researchgate.net

Note: The variability in these values reflects the diverse experimental setups and methodologies employed in the cited literature.

Influence of Ionophore Lipophilicity on Selectivity Profile

This compound is characterized by its high lipophilicity, with a reported logarithm of its partition coefficient (log P) of approximately 8.5. sigmaaldrich.com This property is essential for its function as a neutral carrier in an ISE. The high lipophilicity ensures that the ionophore remains partitioned within the hydrophobic polymer membrane of the electrode, preventing it from leaching into the aqueous sample. This retention is critical for the long-term stability and reliability of the sensor.

While a direct quantitative link between the degree of lipophilicity and the selectivity coefficients of this compound is not extensively detailed, it is a fundamental requirement for its operational efficacy. An appropriate level of lipophilicity ensures that both the free ionophore and its Mg²⁺ complex are sufficiently soluble within the membrane phase, a prerequisite for the development of a selective potentiometric response.

Structural Determinants Governing Enhanced Mg²⁺ Selectivity

The superior selectivity of this compound for magnesium ions is intricately linked to its specific molecular structure. The precise spatial arrangement of its constituent atoms creates a coordination environment that is highly complementary to the properties of the Mg²⁺ ion.

Role of Malondiamide Units in Preferential Mg²⁺ Binding

The core structure of this compound is based on a tris(malondiamide) framework, where three malondiamide units are appended to a central molecular platform. These malondiamide moieties furnish the necessary oxygen donor atoms for the coordination of the magnesium ion. The ionophore's structure is pre-organized to form a cavity that is well-suited to the ionic radius and coordination number preference of Mg²⁺.

Magnesium ions exhibit a strong preference for an octahedral coordination geometry, involving six coordinating atoms. The three malondiamide arms of this compound are able to envelop a single Mg²⁺ ion, with the carbonyl oxygen atoms of the amide groups providing the six ligands required to form a stable 1:1 octahedral complex. researchgate.net This formation of a well-defined and relatively rigid coordination sphere is a key contributor to the ionophore's high selectivity.

Impact of Specific Substituents on Mg²⁺/Ca²⁺ Discrimination

A primary challenge in the development of Mg²⁺-selective ionophores is achieving effective discrimination against Ca²⁺ ions, which possess the same charge and a similar ionic radius. This compound addresses this challenge through the incorporation of sterically demanding substituents.

The amide nitrogen atoms of the ionophore are functionalized with adamantyl groups. These bulky, three-dimensional hydrocarbon cages introduce significant steric hindrance around the coordination site. While the central cavity formed by the malondiamide units is optimally sized for the smaller Mg²⁺ ion, the presence of the adamantyl groups sterically disfavors the binding of the larger Ca²⁺ ion. This steric clash makes the formation of a stable complex with Ca²⁺ energetically less favorable, thereby significantly enhancing the selectivity for Mg²⁺. The strategic placement of these bulky substituents is a critical design element that contributes to the exceptional Mg²⁺/Ca²⁺ discrimination of this compound.

Applications of Magnesium Ionophore Vi in Ion Selective Electrode Ise Technology

Design and Fabrication Protocols for Magnesium Ionophore VI-Based Ion-Selective Electrodes

The performance of an ISE is intrinsically linked to the composition of its ion-selective membrane. The careful selection and optimization of the membrane components are critical for achieving high selectivity, sensitivity, and stability.

The ion-selective membrane is a multi-component system typically comprising a polymer matrix, a plasticizer, the ionophore, and a lipophilic salt.

Polymer Matrix: High molecular weight poly(vinyl chloride) (PVC) is a commonly employed polymer matrix for fabricating magnesium-selective membranes. It provides the necessary mechanical strength and physical properties to the membrane.

Plasticizers: Plasticizers are essential for ensuring the mobility of the ionophore and the target ions within the membrane. 2-nitrophenyl octyl ether (o-NPOE) is a frequently used plasticizer in conjunction with this compound. The plasticizer also influences the dielectric constant of the membrane, which can affect the complexation behavior of the ionophore.

Lipophilic Anion Salts: Lipophilic salts containing a bulky, charge-diffuse anion are incorporated into the membrane to reduce the membrane resistance and to ensure permselectivity for the cation of interest. For this compound-based ISEs, Potassium tetrakis(4-chlorophenyl)borate (KTpClPB) is a widely used lipophilic salt.

The optimization of the membrane composition involves a systematic variation of the weight percentages of these components to achieve the desired electrode performance.

Table 1: Typical Components of a this compound-Based ISE Membrane

Component Function Example
Ionophore Selectively binds with Mg²⁺ ions This compound (ETH 5506)
Polymer Matrix Provides mechanical support to the membrane Poly(vinyl chloride) (PVC)
Plasticizer Facilitates ion and ionophore mobility 2-nitrophenyl octyl ether (o-NPOE)
Lipophilic Anion Salt Reduces membrane resistance and ensures cation permselectivity Potassium tetrakis(4-chlorophenyl)borate (KTpClPB)

The molar ratio of the lipophilic anion salt to the ionophore is a critical parameter that significantly influences the potentiometric response of the ISE. An excess of the lipophilic salt is generally required to ensure that the ionophore is the primary determinant of the electrode's selectivity. Research has shown that for this compound, a molar ratio of 150% of Potassium tetrakis(4-chlorophenyl)borate relative to the ionophore is optimal for achieving high performance. scite.ai This corresponds to a 1.5:1 molar ratio of lipophilic salt to ionophore. Deviations from this optimal ratio can lead to a decrease in selectivity and a non-ideal Nernstian response.

Analytical Performance Characterization of this compound-Based ISEs

The analytical performance of an ISE is evaluated based on several key parameters that define its accuracy, sensitivity, and reliability.

The response of an ISE is governed by the Nernst equation, which predicts a linear relationship between the electrode potential and the logarithm of the ion activity.

Nernstian Slope: For a divalent cation like Mg²⁺, the theoretical Nernstian slope is approximately +29.6 mV per decade change in ion activity at 25°C. Magnesium ISEs based on various ionophores have demonstrated near-Nernstian behavior. For instance, a representative magnesium-selective electrode can exhibit a Nernstian slope of 29.93 ± 0.1 mV/decade.

Detection Limit: The detection limit is the lowest concentration of the target ion that can be reliably detected. Magnesium ISEs can achieve low detection limits, with values around 4.13 x 10⁻⁶ mol L⁻¹ being reported for some systems.

Linear Concentration Range: This is the range of concentrations over which the electrode exhibits a linear, Nernstian response. A typical linear range for a magnesium ISE can be from 1.41 x 10⁻⁵ mol L⁻¹ to 1 x 10⁻² mol L⁻¹.

Table 2: Representative Performance Characteristics of a Magnesium-Selective Electrode

Parameter Typical Value
Nernstian Slope 29.93 ± 0.1 mV/decade
Detection Limit 4.13 x 10⁻⁶ mol L⁻¹
Linear Concentration Range 1.41 x 10⁻⁵ to 1 x 10⁻² mol L⁻¹

The stability and selectivity of an ISE are crucial for its practical application, especially in complex biological or environmental samples.

Electrode Stability: The long-term stability of an ISE can be affected by the leaching of membrane components, such as the ionophore and plasticizer, into the sample solution. nih.gov The lifetime of an electrode is therefore dependent on the lipophilicity of its components. This compound is a lipophilic compound, which contributes to its retention within the membrane and enhances the operational lifetime of the electrode.

Interference Mitigation: The selectivity of an ISE is quantified by selectivity coefficients (log KPotMg,M), which describe the preference of the electrode for the primary ion (Mg²⁺) over an interfering ion (M). A more negative value indicates a higher selectivity for magnesium. For this compound-based ISEs, the selectivity over major physiological cations is excellent.

Table 3: Selectivity Coefficients (log KPotMg,M) for this compound-Based ISEs

Interfering Ion (M) Selectivity Coefficient (log KPotMg,M) - Study 1 Selectivity Coefficient (log KPotMg,M) - Study 2
Calcium (Ca²⁺) -1.9 -2.77
Potassium (K⁺) -3.7 -2.24
Sodium (Na⁺) Not Reported -3.46

These selectivity coefficients demonstrate a high preference for Mg²⁺ over Ca²⁺, K⁺, and Na⁺, which is a significant advantage for measurements in biological fluids where these ions are present in high concentrations.

Utilization of this compound in Scanning Ion-Selective Electrode Technique (SIET)

The Scanning Ion-Selective Electrode Technique (SIET) is a powerful, non-invasive method for measuring localized ion fluxes in the vicinity of living cells and tissues. This technique utilizes an ion-selective microelectrode (ISME) that is moved between two points to measure the small differences in ion concentration, from which the ion flux can be calculated using Fick's law of diffusion. nih.gov

This compound has been successfully incorporated into the tips of microelectrodes to create Mg²⁺-selective ISMEs for use in SIET. scite.ai These microelectrodes are fabricated by filling the tip of a glass micropipette with a cocktail containing this compound, a suitable plasticizer, and a lipophilic salt, similar to the composition of a conventional ISE membrane.

The application of this compound in SIET has enabled the real-time, dynamic measurement of magnesium ion transport across biological membranes. For example, it has been used to quantify Mg²⁺ fluxes in the gastrointestinal tract of aquatic organisms, providing valuable insights into the physiological processes of ion absorption and regulation. scite.ai The high selectivity of this compound is particularly advantageous in such studies, as it allows for the accurate measurement of magnesium fluxes even in the presence of other physiologically relevant ions.

Methodological Considerations for Real-time Ion Flux Measurements in Biological Systems

The use of this compound in ISEs for real-time ion flux measurements in biological systems necessitates careful attention to several methodological details to ensure accuracy and reliability. These considerations span from the construction of the electrode to its calibration and application in complex biological milieu.

A core component of a functional Mg²⁺-selective microelectrode is the ionophore cocktail. A typical preparation involves dissolving this compound in a suitable solvent, often along with other components to optimize performance. For instance, a laboratory preparation might involve mixing the powdered ionophore (1% by weight) with a lipophilic salt such as potassium tetrakis(4-chlorophenyl)borate. scite.ai This mixture is then incorporated into a polymer matrix, like PVC, which is subsequently dissolved in a solvent such as tetrahydrofuran (B95107) to create the ion-selective membrane. scite.ai

The fabrication of the microelectrode itself is a critical step. Micropipettes are pulled from borosilicate glass capillaries to create a fine tip. This tip is then filled with the ion-selective cocktail. To ensure proper functioning, the electrode is backfilled with a solution of known Mg²⁺ concentration, for example, 100mM MgCl₂. scite.ai The performance of the resulting ion-selective microelectrode (ISME) is highly dependent on the composition of the ionophore cocktail and the integrity of the membrane.

Calibration of the Mg²⁺-selective electrode is paramount before any measurements can be taken. This process involves measuring the electrode's potential in a series of standard solutions with known Mg²⁺ concentrations. The resulting data are used to generate a calibration curve, which plots the electrode potential against the logarithm of the magnesium ion activity. This curve is then used to convert the potential measurements from biological samples into Mg²⁺ concentrations.

A significant challenge in using Mg²⁺-selective electrodes in biological fluids is the presence of interfering ions. While this compound offers good selectivity for Mg²⁺, other cations, particularly Ca²⁺, can interfere with the measurement. Therefore, the selectivity of the electrode for Mg²⁺ over other ions must be determined and accounted for. This is often expressed as a selectivity coefficient, which can be used to correct the measured potential for the contribution of interfering ions.

The self-referencing microelectrode technique is often employed for real-time flux measurements. This technique utilizes a single microelectrode that is moved between two points close to the sample, allowing for the measurement of the ion concentration gradient. From this gradient, the ion flux can be calculated using Fick's law of diffusion. This method helps to minimize the impact of electrode drift and provides a more stable baseline for measurements.

Case Studies: Investigating Trans-epithelial Magnesium Transport in Animal Models

The investigation of trans-epithelial magnesium transport is essential for understanding how organisms maintain magnesium homeostasis. The kidneys and intestines are the primary sites for regulating Mg²⁺ absorption and excretion. nih.govnih.gov While various techniques have been employed to study these processes, the use of this compound-based ISEs offers a powerful tool for real-time, localized measurements of Mg²⁺ flux.

Investigating Renal Magnesium Transport in Rat Models

Studies on renal magnesium handling in rats have provided significant insights into the mechanisms of magnesium reabsorption. nih.gov Micropuncture studies have been instrumental in delineating the roles of different nephron segments in this process. nih.gov While some studies have utilized fluorometric techniques for magnesium measurement, the application of Mg²⁺-selective microelectrodes fabricated with this compound allows for direct, real-time quantification of Mg²⁺ concentrations in the tubular fluid.

In a representative experimental setup, an anesthetized rat is prepared for micropuncture of the kidney tubules. A Mg²⁺-selective microelectrode, constructed as described previously, is positioned within the lumen of a specific tubule segment, such as the distal convoluted tubule. The electrode measures the electrochemical potential, which is then converted to the free Mg²⁺ concentration. By taking measurements at different points along the tubule or before and after the application of a stimulus (e.g., a hormone or diuretic), the net flux of Mg²⁺ across the epithelium can be determined.

Below is an interactive data table showcasing hypothetical but representative data from such an experiment, illustrating the effect of a diuretic on magnesium reabsorption in the distal tubule of a rat.

Experimental ConditionLuminal [Mg²⁺] (mM)Transepithelial Potential (mV)Calculated Net Mg²⁺ Flux (pmol/min/mm)
Control0.85-515.2 (Reabsorption)
Diuretic X1.20-28.5 (Reabsorption)

This table presents hypothetical data to illustrate the application of this compound ISEs in studying renal magnesium transport. The data shows that under control conditions, there is a net reabsorption of Mg²⁺ from the tubule. Following the administration of "Diuretic X," the luminal Mg²⁺ concentration increases, and the net reabsorptive flux decreases, indicating an inhibition of magnesium reabsorption.

Probing Intestinal Magnesium Absorption in Murine Models

The intestine is the primary site of dietary magnesium absorption. nih.gov Studies using everted gut sacs from rats have been a classic method to investigate the mechanisms of nutrient absorption. nih.gov The integration of Mg²⁺-selective microelectrodes into these ex vivo models allows for precise quantification of magnesium transport across the intestinal epithelium.

In a typical experiment, a segment of the rat small intestine is everted and mounted in a chamber containing a physiological buffer. A Mg²⁺-selective microelectrode is placed in the mucosal and serosal solutions to measure the Mg²⁺ concentrations on both sides of the epithelium. The rate of change in Mg²⁺ concentration in the serosal fluid provides a direct measure of the net absorptive flux. This setup can be used to investigate the effects of various factors, such as luminal Mg²⁺ concentration, hormones, and pharmacological agents, on magnesium absorption.

The findings from such studies are critical for understanding the pathophysiology of diseases associated with magnesium malabsorption and for developing therapeutic strategies to improve magnesium uptake.

Advanced Biological and Physiological Research Applications of Magnesium Ionophore Vi

Methodologies for Elucidating Intracellular Magnesium Dynamics

The precise measurement of intracellular free Mg²⁺ ([Mg²⁺]i) is fundamental to understanding its physiological functions. nih.gov Mammalian cells typically maintain a free cytosolic Mg²⁺ concentration within a narrow range of 0.25–1 mM. nih.gov Magnesium Ionophore VI is instrumental in methodologies designed to quantify and monitor these levels.

This compound is a key component in the fabrication of Mg²⁺-selective microelectrodes. bluetigerscientific.com These electrodes are used for the direct potentiometric measurement of [Mg²⁺]i in the cytoplasm of living cells. magnesium-ges.denih.gov The ionophore, embedded within a liquid membrane at the electrode tip, selectively binds to Mg²⁺ ions, generating an electrical potential that is proportional to the concentration of free magnesium in the immediate environment. This technique allows for real-time, continuous monitoring of [Mg²⁺]i in specific cellular locations.

Mg²⁺-selective microelectrodes have been successfully used to measure resting [Mg²⁺]i in various cell types, including frog skeletal muscle, where concentrations were determined to be approximately 3.8 mM. nih.gov This direct measurement capability is vital for establishing baseline physiological levels and observing deviations under experimental conditions. The method provides highly accurate and sensitive readings of the biologically active, ionized form of magnesium within the cell. nih.gov

Table 1: Comparison of Major Techniques for Intracellular Free Mg²⁺ Measurement
TechniquePrinciplePrimary AdvantageLimitation
Ion-Selective Electrodes (using Ionophore VI)Potentiometric measurement based on selective Mg²⁺ binding by the ionophore. bluetigerscientific.comnih.govDirect, real-time measurement of ion activity.Provides data from a single point; technically challenging to implement.
Fluorescent Probes (e.g., Mag-fura-2, Mag-520)Changes in fluorescence intensity or spectral shifts upon binding Mg²⁺. nih.govnih.govoup.comAllows for spatial imaging of Mg²⁺ distribution across the cell. researchgate.netCan be sensitive to other ions like Ca²⁺; requires calibration. nih.gov
Nuclear Magnetic Resonance (NMR) SpectroscopyMeasures the chemical shift of ³¹P in ATP, which is dependent on Mg²⁺ binding. nih.govnih.govNon-invasive measurement in intact tissues and cell suspensions. unifi.itfrontiersin.orgLower sensitivity and temporal resolution compared to other methods. nih.gov

While powerful, Mg²⁺-selective electrodes are often used in conjunction with other methods to provide a more complete picture of cellular magnesium dynamics.

Fluorescent Probes: Fluorescent indicators such as Mag-fura-2, Magnesium Green, and Mag-520 are widely used to visualize spatial and temporal changes in [Mg²⁺]i. nih.govnih.govoup.com These probes change their fluorescent properties upon binding to Mg²⁺, allowing for detection using fluorescence microscopy. rsc.org While these dyes excel at showing the distribution of Mg²⁺ throughout a cell, their signals require careful calibration. oup.com Ionophores can be used in this calibration process by exposing the cells to known external Mg²⁺ concentrations and using the ionophore to equilibrate the intracellular and extracellular levels.

Nuclear Magnetic Resonance (NMR) Spectroscopy: ³¹P-NMR is a non-invasive technique that can determine intracellular free Mg²⁺ by measuring the chemical shifts of phosphorus-containing metabolites, primarily ATP. nih.govnih.gov Since the vast majority of cellular ATP is bound to Mg²⁺, the position of the ATP signals in the NMR spectrum is sensitive to the [Mg²⁺]i. frontiersin.org This method provides an average [Mg²⁺]i over a large population of cells. Studies combining NMR with ionophore-induced Mg²⁺ fluxes can correlate bulk metabolic changes with ion dynamics, providing insights into the regulation of cellular bioenergetics. nih.govnih.gov

Investigation of Cellular Magnesium Transport Mechanisms and Homeostasis

Magnesium homeostasis is maintained by a delicate balance between influx, efflux, and intracellular buffering. nih.govnih.gov Ionophores are critical tools for dissecting the protein machinery responsible for this transport.

This compound can be used experimentally to induce controlled fluxes of Mg²⁺ across the plasma membrane or organellar membranes. By creating an artificial pathway for Mg²⁺, researchers can study the characteristics of native Mg²⁺ transport systems. For instance, an ionophore can be used to load or deplete a cell of Mg²⁺, and the subsequent recovery of normal ion levels via native transporters can be monitored. physiology.orgasm.org

This approach helps in characterizing the kinetics, ion specificity, and regulation of transporters such as the TRPM6/TRPM7 channels and SLC41 family members. wikipedia.orgnih.gov For example, studies using sealed rat liver plasma membrane vesicles have identified distinct Na⁺-dependent and Ca²⁺-dependent Mg²⁺ efflux systems, revealing the complexity of magnesium transport mechanisms. physiology.orgnih.gov By manipulating the ion gradients with an ionophore, the driving forces and reversibility of these transport processes can be determined. nih.gov

Different tissues and even different regions within an organ can maintain distinct magnesium concentrations, a phenomenon known as zonation. Mg²⁺-selective microelectrodes, enabled by ionophores like this compound, are essential for measuring these specific local concentrations. bluetigerscientific.com Such measurements have revealed that total intracellular Mg²⁺ can vary significantly in subcellular organelles and tissues, even when cytosolic free Mg²⁺ remains relatively stable. researchgate.net

Understanding this zonation is crucial, as Mg²⁺ is a critical regulator of physiological processes that differ between tissues, such as neuromuscular transmission, cardiac excitability, and vasomotor tone. nih.gov The ability to directly measure free Mg²⁺ in specific locations provides invaluable data for constructing models of tissue-level and whole-body magnesium homeostasis. nih.gov

Table 2: Representative Intracellular Free Mg²⁺ Concentrations in Different Tissues
Tissue/Cell TypeFree Mg²⁺ Concentration (mM)Measurement Method
Frog Skeletal Muscle3.8Ion-Selective Microelectrode nih.gov
Human Red Blood Cells0.18 - 0.38NMR / Potentiometry magnesium-ges.denih.gov
Mammalian Cardiac Cells~0.8Fluorescent Probes
Rat Liver Cells~0.5Fluorescent Probes

Impact on Cellular Signaling Pathways and Metabolic Regulation

Magnesium is a cofactor for hundreds of enzymes and plays a pivotal role in cellular signaling and metabolism. nih.govnih.gov By using this compound to precisely manipulate [Mg²⁺]i, researchers can directly investigate the impact of these changes on downstream cellular processes.

Free intracellular Mg²⁺ acts as a signaling molecule itself, reflecting the energy status of the cell, in part through its complexation with ATP and ADP. nih.gov Altering [Mg²⁺]i with an ionophore can trigger or inhibit specific signaling cascades. For example, intracellular Mg²⁺ has been shown to be a crucial factor in reconfiguring synaptic connectivity and plasticity in hippocampal neurons, impacting learning and memory. nih.gov Furthermore, Mg²⁺ levels can influence the activation of key signaling pathways like NFAT and NF-κB. uthscsa.eduacs.org

In metabolism, the vast majority of ATP in the cell exists as Mg-ATP, which is the true substrate for nearly all kinases. nih.gov Therefore, changes in Mg²⁺ availability can directly affect energy-dependent processes, including glucose metabolism, protein synthesis, and DNA replication. nih.govnih.gov Studies using ionophores to alter Mg²⁺ levels have helped to confirm the ion's central role in regulating these fundamental cellular activities.

Table 3: Key Cellular Processes Regulated by Intracellular Magnesium
Process CategorySpecific ExamplesRole of Mg²⁺
Energy MetabolismGlycolysis, Oxidative PhosphorylationCofactor for kinases (e.g., hexokinase) and ATPases. nih.gov
Signal TransductioncAMP/PKA pathway, Kinase cascadesCofactor for adenylate cyclase and protein kinases. nih.gov
Nucleic Acid SynthesisDNA and RNA polymerasesEssential for enzyme function and stabilizing nucleic acid structure. nih.gov
Ion TransportNa⁺-K⁺-ATPase, Ca²⁺ channelsCofactor for ATPases; allosteric modulator of channel activity. nih.gov
Synaptic FunctionNeurotransmitter release, PlasticityRegulates release probability and postsynaptic receptor activity. nih.gov

Influence on Magnesium-Dependent Enzymatic Activities and Metabolic Processes

Magnesium is a pivotal cofactor in an extensive range of enzymatic reactions, essential for cellular metabolism and energy transfer. It is estimated to be a cofactor for over 600 enzymes in the human body. embopress.org Many of these enzymes are involved in critical metabolic pathways, including glycolysis, protein synthesis, and nucleic acid synthesis. embopress.org A primary role of magnesium is to form a complex with adenosine (B11128) triphosphate (ATP), creating the biologically active Mg-ATP state. This complex formation is crucial for weakening the terminal phosphate (B84403) bond of ATP, which facilitates the transfer of the phosphate group in phosphorylation reactions catalyzed by kinases. embopress.org

The use of this compound allows researchers to directly probe the impact of intracellular Mg²⁺ availability on the kinetics and activity of these enzymes. By systematically increasing the intracellular Mg²⁺ concentration, investigators can study the dose-dependent effects on specific metabolic pathways. For instance, research can be designed to measure the rate of glucose consumption or lactate (B86563) production in cultured cells following the introduction of the ionophore, thereby quantifying the influence of magnesium on glycolytic flux. Similarly, its effect on topoisomerases and other enzymes involved in DNA and RNA processing, which require Mg²⁺ for their catalytic function, can be meticulously examined. nih.gov

Illustrative Research Findings: Effect of Induced Mg²⁺ Influx on Key Metabolic Enzymes

Enzyme Baseline Activity (nmol/min/mg protein) Activity after Mg²⁺ Ionophore VI Application (nmol/min/mg protein) Percent Change
Hexokinase 15.2 22.8 +50%
Pyruvate Kinase 25.6 35.8 +40%
Na+/K+-ATPase 42.1 59.8 +42%

This interactive table presents hypothetical data to illustrate the potential experimental outcomes of using this compound to study magnesium-dependent enzymes.

Modulatory Role in Key Cellular Signaling Cascades

Magnesium ions are critical regulators of cellular signaling pathways that govern a wide array of physiological responses, from hormone secretion to immune defense.

Insulin (B600854) Secretion and Sensitivity: Magnesium plays a significant role in glucose homeostasis and insulin action. nih.gov In pancreatic β-cells, intracellular Mg-ATP levels are crucial for the function of ATP-sensitive potassium (K-ATP) channels, which regulate insulin secretion. nih.gov Furthermore, magnesium is essential for the proper functioning of the insulin receptor, a tyrosine kinase, and downstream signaling proteins. nih.gov Low intracellular magnesium levels have been linked to defective tyrosine kinase activity, leading to impaired insulin signaling and promoting insulin resistance. nih.gov

This compound can be employed in research to investigate these mechanisms directly. In studies with pancreatic cell lines, the ionophore can be used to elevate intracellular Mg²⁺, allowing for the precise measurement of subsequent insulin release in response to glucose stimulation. In insulin-sensitive tissues like adipocytes and muscle cells, it can be used to determine how increased intracellular magnesium affects the phosphorylation cascade of the insulin receptor and the translocation of glucose transporters (e.g., GLUT4) to the cell membrane.

Immune Responses: The immune system is profoundly influenced by magnesium availability. Magnesium is essential for the function of T cells, B cells, and macrophages. nih.gov For instance, recent research has highlighted that T cells require sufficient magnesium to activate and effectively eliminate pathogens and cancerous cells. uthscsa.edu It acts as a cofactor for immunoglobulin synthesis and is involved in processes like immune cell adherence and antibody-dependent cytolysis. embopress.org Magnesium deficiency has been shown to impact cell-mediated immunity and can promote a state of chronic low-grade inflammation. uthscsa.edu

By using this compound, immunologists can explore the direct consequences of elevated intracellular magnesium on immune cell function. For example, researchers can treat cultured T cells with the ionophore and measure changes in activation markers, cytokine production, and cytotoxic capabilities. In macrophages, it can be used to study the influence of magnesium on their polarization into pro-inflammatory (M1) or anti-inflammatory (M2) phenotypes. uthscsa.edu

Dynamics of Mitochondrial Magnesium and Its Connection to Cellular Bioenergetics

Mitochondria are not only the powerhouses of the cell but also serve as important intracellular stores of magnesium. nih.gov The concentration of Mg²⁺ within the mitochondrial matrix is critical for cellular bioenergetics. Magnesium is indispensable for the production of ATP via oxidative phosphorylation, as the key enzymes of the electron transport chain and ATP synthase require Mg²⁺ to function optimally. embopress.orgnih.gov The Mg-ATP complex is the form in which the energy currency of the cell is primarily used. embopress.org

Furthermore, mitochondrial magnesium influences the handling of mitochondrial calcium (Ca²⁺). An increase in mitochondrial Mg²⁺ can competitively inhibit the mitochondrial calcium uniporter (MCU), thereby regulating Ca²⁺ uptake and preventing mitochondrial calcium overload, which can trigger cell death pathways. nih.gov Studies have shown that magnesium supplementation can improve mitochondrial function by increasing ATP production, reducing the generation of reactive oxygen species (ROS), and stabilizing the mitochondrial membrane potential. nih.govjci.org

This compound provides a valuable tool for studying the dynamics of mitochondrial magnesium. Although it primarily acts on the plasma membrane, the resulting increase in cytosolic Mg²⁺ influences the equilibrium of magnesium transport into and out of mitochondria. Researchers can use the ionophore in conjunction with fluorescent mitochondrial probes to visualize how changes in cellular magnesium levels impact mitochondrial membrane potential, ROS production, and calcium buffering. Such studies can help elucidate the mechanisms by which magnesium protects mitochondria from stress and maintains cellular energy homeostasis. nih.govjci.orguthscsa.edu

Illustrative Research Findings: Mitochondrial Function Following Treatment with this compound

Parameter Control Group Mg²⁺ Ionophore VI Treated Group
Mitochondrial ATP Production (nmol/mg protein) 89 ± 6 119 ± 10
Mitochondrial ROS Level (Relative Fluorescence Units) 1.7 ± 0.2 1.1 ± 0.1
Mitochondrial Membrane Potential (JC-1 Red/Green Ratio) 0.65 ± 0.06 1.68 ± 0.15

This interactive table presents hypothetical data derived from studies on magnesium supplementation to illustrate the expected outcomes in experiments utilizing this compound to modulate mitochondrial function. jci.org

Computational Modeling and Theoretical Insights into Magnesium Ionophore Vi Interaction

Molecular Dynamics Simulations of Ionophore-Ion Complexation and Membrane Interactions

Molecular dynamics (MD) simulations serve as a "computational microscope," offering dynamic insights into how Magnesium Ionophore VI interacts with ions and integrates within a membrane environment. While specific MD studies exclusively detailing this compound are not extensively published, the principles of the technique are widely applied to understand ionophore behavior. An MD simulation would model the ionophore, the magnesium ion, solvent molecules (water), and a lipid bilayer representing a cell membrane.

The primary goals of such simulations would be to:

Visualize the Complexation Process: Track the conformational changes of the ionophore as it binds to a Mg²⁺ ion. The flexible arms of the ionophore would be expected to wrap around the magnesium ion, with the oxygen atoms of the diamide (B1670390) groups acting as the primary coordination sites.

Study Membrane Interaction: The adamantyl groups of this compound provide high lipophilicity, ensuring its stable incorporation into the PVC membranes of ion-selective electrodes. researchgate.net MD simulations can model this integration, showing how the ionophore orients itself within a lipid bilayer and how the lipophilic exterior and polar interior facilitate ion transport across the membrane. The simulation can reveal the stability of the ionophore-ion complex within the non-polar membrane environment.

These simulations provide a time-resolved view of the binding events and transport mechanisms that are often difficult to capture through static experimental methods alone.

Table 1: Illustrative Data from Molecular Dynamics Simulations for Ionophore-Ion Systems This table illustrates the type of data that can be generated from MD simulations to analyze ionophore-ion complexation. The values are hypothetical and for descriptive purposes.

Simulation ParameterDescriptionIllustrative Finding for a Mg²⁺-Ionophore System
Coordination Number The average number of ligand atoms (e.g., oxygen) from the ionophore that are within the binding distance of the central Mg²⁺ ion.A stable coordination number of 6 is observed, indicating an octahedral binding geometry.
Radial Distribution Function (RDF) Describes the probability of finding an atom at a certain distance from a central atom. The Mg²⁺-Oxygen RDF peak indicates the bond distance.A sharp peak at ~2.1 Å indicates a well-defined and tight binding pocket for Mg²⁺.
Binding Free Energy The overall energy change when the ionophore binds to the ion, calculated using methods like umbrella sampling.A significantly negative value (e.g., -25 kcal/mol) confirms a strong and spontaneous binding process.
Mean Square Displacement (MSD) Measures the average distance a molecule or ion travels over time. Used to assess the mobility of the ionophore-ion complex within a membrane.A low MSD for the complex within the membrane signifies stable incorporation.

Quantum Chemical Calculations for Prediction of Binding Affinity and Ion Selectivity

Quantum chemical calculations, particularly those using Density Functional Theory (DFT), provide a highly accurate, static picture of the ionophore-ion complex. These methods are used to calculate the electronic structure and predict the thermodynamics of the binding process, which is the ultimate origin of the ionophore's selectivity.

For this compound, DFT calculations can:

Determine Optimal Binding Geometry: By minimizing the energy of the system, DFT can predict the most stable three-dimensional structure of the Mg²⁺-ionophore complex, including precise bond lengths and angles between the magnesium ion and the coordinating oxygen atoms.

Calculate Binding Energies: The primary advantage of quantum chemistry is its ability to compute the interaction energy between the ionophore and different cations. The selectivity of this compound for Mg²⁺ over Ca²⁺, for instance, can be directly quantified by comparing the calculated binding energies of the [Mg(Ionophore)]²⁺ and [Ca(Ionophore)]²⁺ complexes. A more favorable (i.e., more negative) binding energy for the magnesium complex explains the observed selectivity. Computational studies on magnesium recognition suggest that Mg²⁺ selectivity often arises from the effective stabilization of its high charge density and its preference for strong covalent-like interactions, which can be modeled with DFT. researchgate.net

Analyze Electronic Properties: DFT can map the electron density distribution within the complex. This can reveal the nature of the chemical bonds between the magnesium ion and the ionophore's ligands, confirming the key electrostatic and orbital interactions that contribute to the stability of the complex.

Table 2: Experimentally Determined and Theoretically Predicted Selectivity This table includes experimentally measured selectivity coefficients for this compound (ETH 5506) and illustrates how theoretical calculations would be used to predict these values.

Interfering Ion (B)Experimental Selectivity Coefficient (log KPotMg,B) researchgate.netTheoretical ApproachPredicted Outcome from Quantum Calculations
Ca²⁺ -1.9Calculate ΔE = E[Mg(Ionophore)] - E[Ca(Ionophore)]The binding energy for the Mg²⁺ complex is significantly more negative than for the Ca²⁺ complex.
K⁺ -3.7Calculate ΔE = E[Mg(Ionophore)] - E[K(Ionophore)]The binding energy for the Mg²⁺ complex is vastly more negative than for the K⁺ complex, reflecting the strong charge-dipole interaction with the divalent ion.
Na⁺ Not specified, but expected to be lowCalculate ΔE = E[Mg(Ionophore)] - E[Na(Ionophore)]The binding energy for the Mg²⁺ complex is significantly more negative than for the Na⁺ complex.

Rational Design Principles Derived from Theoretical Studies for Future Ionophore Development

The insights gained from computational modeling of existing ionophores like this compound are fundamental to the rational design of new and improved sensors. Theoretical studies allow chemists to move beyond trial-and-error synthesis and toward a predictive, design-oriented approach.

Key design principles derived from theoretical studies include:

The Principle of Pre-organization: Computational models can assess how rigid or flexible an ionophore is before it binds an ion. An ideal ionophore should have a binding cavity that is already partially formed (pre-organized) to fit the target ion (Mg²⁺), minimizing the entropic penalty of binding. The tripodal structure of ETH 5506 is an example of this, creating a pre-formed pocket.

Matching Ligand Type and Coordination Number: Magnesium typically prefers a six-coordinate, octahedral geometry. Quantum chemical calculations can screen different types of ligand atoms (e.g., ether oxygens, carbonyl oxygens, nitrogen atoms) and their spatial arrangements to find the combination that provides the most stable octahedral complex specifically for Mg²⁺. The diamide groups in ETH 5506 provide strong oxygen donors suitable for Mg²⁺.

Tuning Cavity Size: The ionic radii of Mg²⁺ (0.72 Å) and Ca²⁺ (1.00 Å) are significantly different. Theoretical modeling can be used to precisely engineer the size of the ionophore's binding cavity to sterically favor the smaller Mg²⁺ ion and exclude the larger Ca²⁺ ion.

Optimizing Lipophilicity: MD simulations can predict how modifications to the non-binding parts of the ionophore will affect its interaction with the membrane. By simulating different lipophilic groups (like the adamantyl groups in ETH 5506), designers can optimize the ionophore's solubility and stability within the sensor membrane without altering the core binding site. researchgate.net

By combining molecular dynamics and quantum chemical calculations, researchers can screen potential ionophore candidates in silico before undertaking laborious and expensive chemical synthesis, accelerating the discovery of next-generation sensors with even greater selectivity and sensitivity.

Future Directions and Emerging Research Avenues for Magnesium Ionophore Vi

Integration with Novel Analytical Platforms and Miniaturized Sensing Devices

The evolution of analytical chemistry is trending towards smaller, more efficient, and field-deployable devices. The integration of Magnesium Ionophore VI into these novel platforms is a significant area of future research. Ionophore-incorporated PVC-membrane sensors are well-established tools for direct ion measurement in complex samples. researchgate.net The future lies in the miniaturization of these systems.

A key advancement is the development of solid-contact ion-selective microelectrodes. nih.gov These devices replace the internal filling solution with an ion-to-electron transducer, which offers advantages in terms of miniaturization and ease of handling. researchgate.net Researchers have successfully created microelectrodes for Mg²⁺ based on insulated needle-shaped metallic wires, with poly(3-octylthiophene-2,5-diyl) (POT) acting as the ion-to-electron transducer between the ion-selective membrane containing the ionophore and the metallic tip. nih.gov This technology has enabled the development of potentiometric micro-sensors as small as 500 nm, boasting a wide dynamic range and good selectivity for Mg²⁺. nih.gov

Furthermore, the facile integration of miniaturized sensors with microfluidic platforms opens up possibilities for analyzing minute sample volumes and reactive molecules with high spatial and temporal resolution. nih.gov Such integrated systems are particularly beneficial for analyzing biological fluids where sample volume is often limited. nih.gov

Platform/DeviceKey FeaturesPotential Application
Solid-Contact Ion-Selective Microelectrodes (ISMEs) All-solid-state design, replacement of internal filling solution. researchgate.netLocalized scanning measurements, in-situ analysis. nih.gov
Microfluidic-Integrated Sensors Miniaturized sample volume, simplified handling. nih.govAnalysis of reactive molecules and free radicals in biological fluids. nih.gov
500 nm Potentiometric Micro-Sensor Large dynamic range, good selectivity. nih.govHigh-resolution local magnesium concentration measurements. nih.gov

Exploration of Untapped Biological and Biomedical Research Applications

While this compound is already utilized in creating ion-selective electrodes for measuring magnesium in clinical samples like blood, serum, and plasma, its potential in other biological and biomedical fields remains largely untapped. agscientific.com Current applications of magnesium-selective ISEs aid in the diagnosis and treatment of conditions related to magnesium deficiency (hypomagnesemia). agscientific.com

Emerging research points towards new frontiers. For instance, magnesium oxide nanoparticles, which act as magnesium ionophores, have shown potential as a therapeutic strategy for osteoarthritis. dovepress.com Encapsulation of these nanoparticles in systems like MgO@SiO₂ core-shell nanocapsules allows for sustained release of Mg²⁺, enhancing anti-inflammatory effects and cartilage repair. dovepress.com This suggests a future role for magnesium ionophores in targeted drug delivery and regenerative medicine.

Another novel application lies in environmental science, specifically in nuclear waste management. Researchers have experimented with magnesium-selective ISEs as agents for extracting trivalent americium (Am³⁺) and europium (Eu³⁺) from nitrobenzene (B124822) medium, hinting at the potential for magnesium ionophores in treating nuclear waste. agscientific.com

Furthermore, the study of hormone-sensitive Mg²⁺ transport in cells, such as murine S49 lymphoma cells, reveals that Mg²⁺ is translocated by a distinct transport system. nih.gov Magnesium ionophores could be instrumental tools in further dissecting these specific transport mechanisms and understanding the intricate compartmentalization of cellular magnesium. nih.gov The role of magnesium as a cofactor in over 300 enzymatic processes, including protein synthesis and energy metabolism, also presents a vast landscape for the application of magnesium-selective sensors in fundamental biological research. rsc.org

Development of Improved Derivatives with Enhanced Performance and Specificity

A significant challenge in the field of magnesium ion-selective electrodes is achieving high selectivity, particularly against calcium ions (Ca²⁺), which are often present in biological and environmental samples at much higher concentrations. agscientific.comrsc.org While advancements have allowed for a discrimination factor of up to 8 between Mg²⁺ and Ca²⁺, there is a continuous drive to develop new ionophores with superior performance. agscientific.com

The future in this area lies in the synthesis and characterization of novel magnesium ionophores with modified structures to enhance their binding affinity and selectivity for Mg²⁺. bluetigerscientific.com The structure of the ionophore has a direct effect on the selectivity of the ion-selective electrode. bluetigerscientific.com Research efforts are focused on designing molecules that can form more stable and specific complexes with magnesium ions.

One approach involves using different molecular frameworks as the basis for new ionophores. For example, esomeprazole (B1671258) magnesium trihydrate has been investigated as a new ion-association complex for the fabrication of a magnesium-selective electrode. rsc.org This novel electrode demonstrated a good working concentration range and selectivity over other cations. rsc.org Another avenue of research is the exploration of materials like polypyrrole doped with titan yellow dye and Schiff base chitosan (B1678972) with 5-nitro isatin (B1672199) as components of ion-selective membranes. rsc.org

The development of improved derivatives will also benefit from computational modeling and in silico substitution studies to predict the oxidative stability and Mg²⁺ solvation properties of new ionophore candidates. researchgate.net

Ionophore/Membrane ComponentKey ImprovementReference
Esomeprazole magnesium trihydrate Novel ion-association complex with good selectivity. rsc.org
Polypyrrole doped with titan yellow dye Alternative membrane material for Mg²⁺ sensing. rsc.org
Schiff base chitosan and 5-nitro isatin Alternative membrane material for Mg²⁺ sensing. rsc.org

Addressing Current Limitations and Challenges in Magnesium Ionophore Technology

Despite the progress, several limitations and challenges persist in the application of this compound and related technologies. A primary hurdle is the interference from other alkaline earth metals, especially calcium ions, which can affect the accuracy of magnesium measurements. rsc.org

Another significant challenge arises in specific analytical techniques like Scanning Electrochemical Microscopy (SECM) when studying magnesium and its alloys. core.ac.uk These materials corrode at high rates in aqueous environments, releasing substantial amounts of hydrogen gas. core.ac.uk This hydrogen evolution can interfere with conventional SECM measurements. core.ac.uk While using Mg²⁺ ion-selective electrodes as SECM probes can help in ascertaining local Mg²⁺ concentrations, this technique needs to be complemented with other methods to obtain a complete electrochemical picture of the corroding surface. core.ac.ukresearchgate.net

Furthermore, for biomedical applications, ensuring the biocompatibility of the ionophore and other sensor components is crucial, especially for in-vivo or implantable devices. nih.gov The development of biodegradable and biocompatible materials for sensor fabrication is a key area for future innovation. nih.govmdpi.com

Q & A

Q. What are the key steps for preparing ion-selective microelectrodes (ISMEs) using Magnesium Ionophore VI?

ISMEs are prepared by mixing 1% (w/w) this compound powder with potassium tetrakis(4-chlorophenyl)borate (lipophilic salt) at a 1:1.5 molar ratio (ionophore:salt). The mixture is dissolved in 2-nitrophenyl octyl ether solvent. The electrode tip is dipped into PVC to ensure functionality, as uncoated electrodes fail to operate. Calibration is performed using 1 mM and 10 mM MgCl₂ solutions, yielding an average slope of 30.102 ± 0.198 mV/decade .

Q. Why is this compound preferred over Magnesium Ionophore II in physiological studies?

this compound exhibits superior selectivity for Mg²⁺ over Ca²⁺ and H⁺, reducing interference in ion flux measurements. For example, in goldfish gastrointestinal studies, Ionophore VI showed no cross-reactivity with Ca²⁺ (0.5–5 mM) or H⁺ (pH 7.0–8.0), enabling unambiguous Mg²⁺ transport analysis. In contrast, Ionophore II may require additional validation to exclude confounding ion effects .

Q. How is interference from Ca²⁺ and H⁺ ruled out when using this compound?

Interference tests involve measuring Mg²⁺ flux under varying Ca²⁺ (0.5–5 mM) and H⁺ (pH 7.0–8.0) conditions. If the Mg²⁺ electrode slope remains stable (±0.198 mV/decade), interference is absent. Concurrent monitoring of Ca²⁺ and H⁺ fluxes via separate electrodes ensures observed Mg²⁺ changes are not artifacts of other ion dynamics .

Advanced Research Questions

Q. How should researchers reconcile discrepancies in Mg²⁺ flux values obtained with different ionophores (e.g., Ionophore II vs. VI)?

Flux magnitude differences arise from ionophore selectivity. For instance, Ionophore VI reports 25–50% lower Mg²⁺ fluxes than Ionophore II in goldfish gut studies due to reduced Ca²⁺/H⁺ interference. Researchers must normalize data to the ionophore’s calibration slope and validate measurements with complementary techniques (e.g., atomic absorption spectroscopy) .

Q. What experimental controls are critical when studying Mg²⁺ transport kinetics in heterogeneous biological tissues?

Key controls include:

  • Ion-specific buffers : Use Ca²⁺-free/H⁺-stabilized baths to isolate Mg²⁺ signals.
  • Parallel ISMEs : Deploy Ca²⁺ and H⁺ electrodes to monitor cross-talk.
  • Blind calibration : Post-experiment recalibration ensures electrode stability.
  • Negative controls : Measure flux in ion-free solutions to confirm baseline accuracy .

Q. How can researchers differentiate between true Mg²⁺ transport alterations and artifacts in dynamic systems (e.g., fed vs. unfed animal models)?

In fed goldfish, Mg²⁺ flux increases in the esophagus (4-fold) and intestine (2-fold) using Ionophore VI. To confirm biological relevance:

  • Compare flux patterns across tissue sections (e.g., esophagus vs. rectum).
  • Correlate Mg²⁺ transport with physiological markers (e.g., luminal pH, Ca²⁺ levels).
  • Replicate findings with Ionophore VI in independent trials to exclude electrode batch variability .

Q. What methodological considerations apply when integrating this compound into multi-ion flux studies (e.g., Mg²⁺, Ca²⁺, H⁺)?

  • Spatiotemporal resolution : Use scanning ion-selective electrode technique (SIET) to map ion gradients in real time.
  • Data normalization : Express Mg²⁺ flux as % change relative to control conditions (e.g., unfed state).
  • Statistical thresholds : Apply ANOVA with post-hoc tests (e.g., Tukey’s) to compare flux variances across treatments .

Data Interpretation and Validation

Q. How should researchers address contradictory results between this compound and alternative Mg²⁺ detection methods (e.g., fluorescent probes)?

Discrepancies may stem from:

  • Compartmental specificity : Ionophores detect extracellular Mg²⁺, while fluorescent probes often target intracellular pools.
  • Kinetic differences : ISMEs offer real-time flux data, whereas probes may average signals over time. Cross-validate using pharmacological inhibitors (e.g., Mg²⁺ channel blockers) to confirm consistency across methods .

Q. What criteria establish the validity of Mg²⁺ transport data obtained with this compound?

Valid datasets must satisfy:

  • Slope stability : <5% deviation during pre- and post-experiment calibrations.
  • Reproducibility : ≥3 technical replicates per biological sample.
  • Selectivity confirmation : No significant signal drift in Ca²⁺/H⁺-enriched solutions .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Magnesium ionophore VI
Reactant of Route 2
Reactant of Route 2
Magnesium ionophore VI

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.